molecular formula C11H20N2O3 B8415263 (R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate

Cat. No.: B8415263
M. Wt: 228.29 g/mol
InChI Key: MQSOTBQHRIMHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidinone derivative. One common method includes the following steps :

    Starting Materials: tert-butyl carbamate and 1-methyl-2-oxopiperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of specialized compounds and pharmaceuticals .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(1-methyl-2-oxopiperidin-3-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h8H,5-7H2,1-4H3,(H,12,15)

InChI Key

MQSOTBQHRIMHGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(2-oxopiperidin-3-yl)carbamate (1714 mg) in DMF (20 mL) was added 60% sodium hydride (480 mg, containing mineral oil) under ice-cooling. The reaction mixture was stirred at room temperature for 30 min, and iodomethane (1703 mg) was added. The reaction mixture was stirred at room temperature overnight, water was added, and the mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (530 mg).
Quantity
1714 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1703 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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